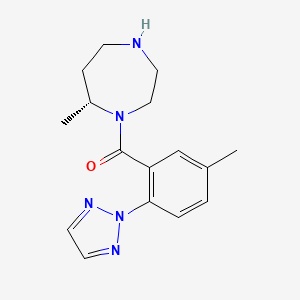

(R)-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone

Description

(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (CAS: 1030377-32-2), also known as suvorexant, is an orexin receptor antagonist developed for treating insomnia by targeting the hypocretin/orexin signaling pathway .

Properties

Molecular Formula |

C16H21N5O |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

[(7R)-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |

InChI |

InChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3/t13-/m1/s1 |

InChI Key |

FURCQDWTOXYTNN-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@@H]1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |

Canonical SMILES |

CC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with ®-7-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the diazepane ring, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, also known as (7R)-7-methyl-1-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane, is a chemical compound with diverse applications in scientific research .

Key Properties

- Molecular Formula:

- Molecular Weight: 299.371 g/mol

- Boiling Point: 522.0±60.0 °C at 760 mmHg

- Density: 1.3±0.1 g/cm3

- Flash Point: 269.5±32.9 °C

Synonyms

- Suvorexant Impurity 4

- (7R)-7-Methyl-1-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane

- Methanone, $$(7R)-hexahydro-7-methyl-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-

Scientific Research Applications

- Orexin Receptor Antagonists: This compound is related to the discovery of diazepane amide Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs) . Orexin receptor antagonists are of interest for treating CNS disorders . Seltorexant (JNJ-42847922/MIN-202), a selective OX2R antagonist, exhibits rapid absorption and a short half-life in humans .

- Synthesis: It is used in the synthesis of Suvorexant .

- Building Block: This compound is a building block in creating complex molecules with potential biological activities .

Mechanism of Action

The mechanism of action of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The triazole moiety can bind to active sites, inhibiting the function of target proteins. This inhibition can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₆H₂₁N₅O

- Molecular Weight : 299.37 g/mol

- Solubility : 0.39 g/L (25°C, calculated)

- Density : 1.26 g/cm³ (20°C, calculated) .

The compound features a diazepane ring substituted with a methyl group at the 7-position (R-configuration) and a benzoyl group linked to a 5-methyl-2-(triazol-2-yl)phenyl moiety. Its structure enables selective binding to orexin receptors (OX1R and OX2R), modulating sleep-wake cycles .

Comparison with Structural Analogs

Structural Analog 1: Benzoxazole-Substituted Diazepane

Compound: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

- Molecular Formula : C₁₇H₁₈ClN₅O₂

- Molecular Weight : 367.81 g/mol

- Key Difference : The diazepane ring is substituted with a 5-chloro-benzoxazole group instead of the triazole-linked phenyl group.

Structural Analog 2: Methylfuropyrimidine-Substituted Diazepane

Compound: [(7R)-7-Methyl-4-(5-methylfuro[2,3-d]pyrimidin-2-yl)-1,4-diazepan-1-yl][5-methyl-2-(triazol-2-yl)phenyl]methanone

- Molecular Formula : C₁₈H₂₁N₅O₂

- Molecular Weight : 339.40 g/mol

- Key Difference : A methylfuropyrimidine group replaces the triazole-phenyl system.

- Data on biological activity remain unpublished .

Comparative Data Table

Research Findings and Implications

Pharmacological Profile

Suvorexant’s orexin receptor antagonism is well-documented, with a binding affinity (Ki) of 0.55 nM for OX1R and 0.35 nM for OX2R .

Q & A

Q. What protocols evaluate long-term stability in biological matrices for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.